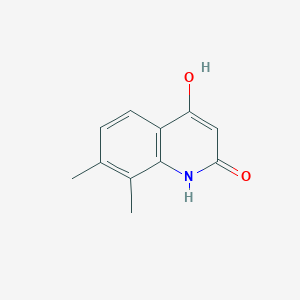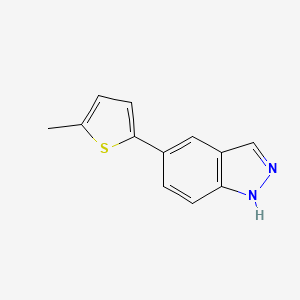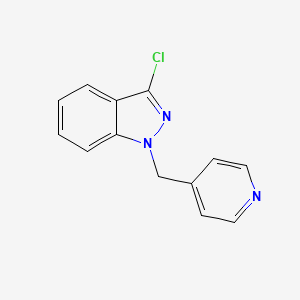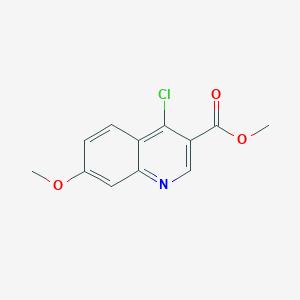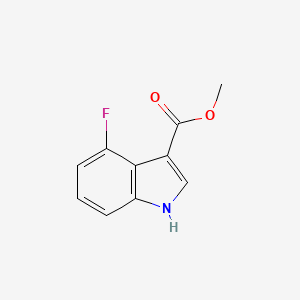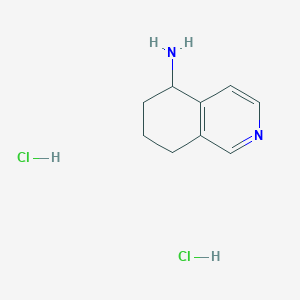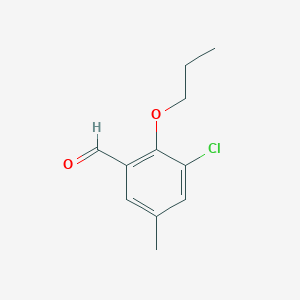
3-Chloro-5-methyl-2-propoxybenzaldehyde
Vue d'ensemble
Description
“3-Chloro-5-methyl-2-propoxybenzaldehyde” is a chemical compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.67 .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-methyl-2-propoxybenzaldehyde” is1S/C11H14O2/c1-3-6-13-11-5-4-9 (2)7-10 (11)8-12/h4-5,7-8H,3,6H2,1-2H3 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Zinc Halide Template Effects : 3-Chloro-5-methyl-2-propoxybenzaldehyde has been used in the synthesis of pendant-armed dialdehydes and Schiff-base macrocyclic complexes in combination with zinc halides. This process shows how subtle changes in electron-withdrawing and electron-donating groups can affect molecular structures (Chen, Zhang, Jin, & Huang, 2014).
- Transformations by Anaerobic Bacteria : The compound's transformation by anaerobic bacteria in environmental contexts has been explored, where its oxidation and reduction reactions have been studied in detail (Neilson, Allard, Hynning, & Remberger, 1988).
- Darzens Condensation Reaction : It's involved in reactions under the Darzens condensation conditions, demonstrating its potential in organic synthesis (Mamedov & Nuretdinov, 1992).
Biological Applications
- Antioxidant Activity : Studies on derivatives like 3-chloro-4-hydroxy-5-methoxybenzaldehyde have been conducted to evaluate their antioxidant activities, providing insights into potential therapeutic applications (Rijal, Haryadi, & Anwar, 2022).
- Fluorescent pH Sensor : A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor, relevant in biological studies (Saha et al., 2011).
Environmental Impact
- Formation of Halogenated Compounds : Its transformation products, like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, have been studied to understand environmental impacts, particularly in water treatment processes (Långvik & Hormi, 1994).
Synthetic Applications
- Catalysis and Polymerization : Research shows its application in the synthesis of macrocyclic complexes which are used as catalysts in processes like olefin polymerization (Matilainen, Klinga, & Leskelä, 1996).
Molecular Synthesis
- Innovative Molecular Structures : Its derivatives have been used in synthesizing unique molecular structures, contributing to the field of organic chemistry (Bloomer & Gazzillo, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-5-methyl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-4-14-11-9(7-13)5-8(2)6-10(11)12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRMNMPMWZWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methyl-2-propoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





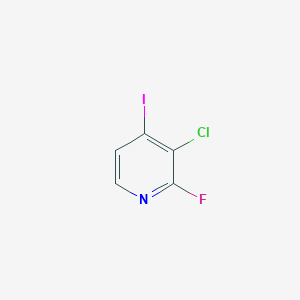



![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423874.png)
